1-[(4-Bromo-3-fluorophenyl)methyl]piperazine
Overview
Description
1-[(4-Bromo-3-fluorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 4-bromo-3-fluorophenylmethyl group
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including g protein-coupled receptors and ion channels . These targets play crucial roles in numerous physiological processes, such as neurotransmission and cellular signaling .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can induce conformational changes in the target proteins, altering their activity and triggering downstream effects .
Biochemical Pathways
Given the broad range of potential targets, it is plausible that the compound could influence multiple pathways, potentially leading to diverse physiological effects .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and membrane permeability .
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular signaling, gene expression, and other physiological processes .
Action Environment
The action, efficacy, and stability of 1-[(4-Bromo-3-fluorophenyl)methyl]piperazine could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For example, changes in pH could affect the compound’s ionization state, potentially influencing its solubility and membrane permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluorobenzyl chloride and piperazine.
Nucleophilic Substitution Reaction: The 4-bromo-3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: Products include azido derivatives or thiol-substituted compounds.
Oxidation: Products include alcohols or ketones.
Reduction: Products include de-fluorinated derivatives.
Scientific Research Applications
1-[(4-Bromo-3-fluorophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) active drugs.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with various biological targets, including receptors and enzymes.
Industrial Applications: It is used as an intermediate in the production of agrochemicals and other fine chemicals.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]piperazine: Lacks the bromine substituent, which may affect its reactivity and biological activity.
1-[(4-Bromophenyl)methyl]piperazine: Lacks the fluorine substituent, which can influence its pharmacokinetic properties.
1-[(4-Chloro-3-fluorophenyl)methyl]piperazine: Similar structure with a chlorine substituent instead of bromine, potentially altering its chemical and biological properties.
Uniqueness: 1-[(4-Bromo-3-fluorophenyl)methyl]piperazine is unique due to the presence of both bromine and fluorine substituents, which can enhance its reactivity and selectivity in chemical reactions and biological interactions. This dual substitution pattern can provide a balance between lipophilicity and electronic effects, making it a valuable compound in drug design and synthesis.
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSSGWMCEDEMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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